molecular formula C6H8N2O2 B8131804 2-(Methoxymethyl)pyrimidin-5-ol

2-(Methoxymethyl)pyrimidin-5-ol

Cat. No.: B8131804
M. Wt: 140.14 g/mol
InChI Key: YXKZGFJQQTVUNQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyrimidin-5-ol (CAS 1400807-88-6) is a chemical compound with the molecular formula C 6 H 8 N 2 O 2 and a molecular weight of 140.14 g/mol . Its structure features a pyrimidine ring, a core heterocycle prevalent in nucleic acids and many pharmaceuticals, substituted with a methoxymethyl group and a hydroxyl group. The compound is identified by the SMILES code OC1=CN=C(COC)N=C1 . As a pyrimidine derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . Researchers utilize such scaffolds to design and synthesize novel molecules for various applications. While specific research applications for this exact compound are not detailed in the available literature, analogous structures are commonly investigated for their potential biological activities and as key intermediates in developing active compounds. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals. It is strictly for use in a laboratory setting by qualified researchers. For specific handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-4-6-7-2-5(9)3-8-6/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKZGFJQQTVUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 2 Methoxymethyl Pyrimidin 5 Ol and Analogues

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is generally resistant to electrophilic aromatic substitution (SEAr) due to its π-deficient nature. wikipedia.org The two nitrogen atoms withdraw electron density from the ring, making it less nucleophilic than benzene. wikipedia.org Any electrophilic attack is further disfavored if the reaction conditions are acidic, as the ring nitrogens can be protonated, increasing the electron deficiency. wikipedia.org

However, the presence of activating groups, such as the 5-hydroxyl group in 2-(methoxymethyl)pyrimidin-5-ol, can facilitate electrophilic substitution. The hydroxyl group is an electron-donating group, which increases the electron density of the ring, particularly at the positions ortho and para to it. In the case of a 5-hydroxypyrimidine (B18772), this directing effect would favor substitution at the C4 and C6 positions. Activating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or alkyl groups enhance the basicity of the pyrimidine ring and promote electrophilic substitution at the 5-position. slideshare.net Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgwikipedia.org For substituted pyrimidines, these reactions occur at the C5 position, which is the least electron-deficient. wikipedia.org

Reaction Reagents Typical Position of Substitution on Pyrimidine Ring
NitrationHNO₃/H₂SO₄C5
HalogenationX₂/FeX₃C5
SulfonationFuming H₂SO₄C5
Azo CouplingDiazonium saltsC5 (with activating groups)

This table summarizes general electrophilic aromatic substitution reactions on the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyrimidine Systems

The electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reactivity is enhanced at the positions ortho and para to the ring nitrogens (C2, C4, and C6) because the negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atoms. stackexchange.comechemi.com

In this compound, the C4 and C6 positions are particularly activated towards nucleophilic attack. The presence of a good leaving group at these positions would facilitate substitution by a wide range of nucleophiles. Even hydrogen at these positions can be displaced by strong nucleophiles. slideshare.net The SNAr mechanism is generally a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comwikipedia.org The rate of reaction is accelerated by the presence of electron-withdrawing groups. masterorganicchemistry.com

A study on the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines demonstrated the propensity for intramolecular SNAr reactions. nih.gov For instance, after O-alkylation with a side chain containing a nucleophilic amino group, an intramolecular SNAr can occur, leading to the formation of fused ring systems. nih.gov This highlights the potential for similar transformations in derivatives of this compound.

Position on Pyrimidine Ring Susceptibility to SNAr Reason
C2, C4, C6HighElectron-deficient positions ortho/para to ring nitrogens; can stabilize anionic intermediate. stackexchange.comechemi.com
C5LowElectron-rich position; not activated for nucleophilic attack. wikipedia.org

This table outlines the susceptibility of different positions on the pyrimidine ring to nucleophilic aromatic substitution.

Oxidation and Reduction Chemistry of the Pyrimidine Scaffold

The pyrimidine ring can undergo both oxidation and reduction reactions, often at the C5-C6 double bond. umich.edu The reduction of the pyrimidine ring is more facile than that of pyridine (B92270) due to its lower aromaticity. researchgate.net Catalytic hydrogenation using metals like platinum, palladium, or rhodium can reduce the C5-C6 double bond to yield dihydropyrimidines. umich.edu Borohydride reagents can also be used to produce tetrahydropyrimidine (B8763341) derivatives. researchgate.net

The oxidation of the pyrimidine ring can lead to various products depending on the oxidant and the substituents present. Alkyl-substituted pyrimidines can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. researchgate.net More complex oxidations can result in ring-opened products or the formation of diols and epoxides. researchgate.net In biological systems, enzymes like dihydroorotate (B8406146) dehydrogenase catalyze the oxidation of a dihydroorotate to an orotate, which involves the formation of a double bond in the pyrimidine ring. umich.edu

Chemical Transformations and Functional Group Interconversions of the Methoxymethyl Moiety

The methoxymethyl (MOM) group is frequently employed as a protecting group for alcohols and amines in organic synthesis due to its stability under a range of conditions and its selective removal. youtube.com The methoxymethyl ether in this compound can undergo specific chemical transformations.

Aromatic MOM ethers can be cleaved under non-acidic conditions. For example, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl can convert the MOM ether to a silyl (B83357) ether, which is then hydrolyzed to the parent alcohol. acs.org Interestingly, using a bulkier silyl triflate like triethylsilyl triflate (TESOTf) can lead to the direct conversion of the aromatic MOM ether to a triethylsilyl ether. acs.org This reactivity difference allows for selective transformations if both aromatic and aliphatic MOM ethers are present in a molecule. acs.org The stability of the MOM group is influenced by the electronic nature of the aromatic ring; electron-withdrawing groups on the ring can make the cleavage reaction slower. acs.org

Reactions Involving the 5-Hydroxyl Group (e.g., Alkylation, Acylation)

The 5-hydroxyl group on the pyrimidine ring is a versatile functional handle for further molecular elaboration through reactions like alkylation and acylation. Being a phenolic hydroxyl group, it can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile.

Alkylation of hydroxypyrimidines, such as with alkyl halides, is a common transformation. However, competitive N-alkylation at one of the ring nitrogens can occur. nih.gov The regioselectivity of alkylation (O- vs. N-alkylation) can be influenced by factors like the solvent, base, and counter-ion. Research on 4-amino-6-chloro-5-hydroxypyrimidine showed that O-alkylation was generally favored over N1-alkylation. nih.gov

Acylation of the 5-hydroxyl group can be achieved using standard acylating agents like acid chlorides or anhydrides, typically in the presence of a base, to form the corresponding ester. This reaction can also serve as a method for protecting the hydroxyl group during subsequent synthetic steps.

Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No publicly available ¹H or ¹³C NMR data for 2-(Methoxymethyl)pyrimidin-5-ol could be located. This information is critical for determining the precise arrangement of protons and carbon atoms within the molecule.

A ¹H NMR spectrum would be essential to identify the distinct proton environments in this compound. This would include signals for the protons on the pyrimidine (B1678525) ring, the methylene (B1212753) protons of the methoxymethyl group, the methyl protons of the methoxy (B1213986) group, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide invaluable information about the electronic environment and connectivity of these protons. Without this data, a detailed analysis is not possible.

Similarly, ¹³C NMR data is necessary to identify and characterize the different carbon atoms in the molecule. The spectrum would show distinct peaks for each unique carbon, including those in the pyrimidine ring, the methylene carbon, and the methoxy carbon. The chemical shifts would indicate the type of carbon atom and its local electronic environment. This data is fundamental to confirming the carbon skeleton of the compound, and its absence precludes any detailed discussion.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Detailed FTIR spectral data, which would reveal the functional groups present in this compound through their characteristic vibrational frequencies, is not available.

An FTIR spectrum would display a series of absorption bands corresponding to the stretching and bending vibrations of the C-H, C=N, and C=C bonds within the pyrimidine ring. These bands, typically found in the fingerprint region (below 1500 cm⁻¹), would provide a unique signature for the pyrimidine core of the molecule.

The presence of the hydroxyl (-OH) and ether (C-O-C) functional groups would be confirmed by specific bands in the FTIR spectrum. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether and hydroxyl groups would be expected to appear in the 1000-1300 cm⁻¹ region. Without access to the spectrum, these characteristic peaks cannot be assigned.

Mass Spectrometry (MS) for Determination of Molecular Mass and Fragmentation Patterns

While the molecular weight of this compound is known to be 140.14 g/mol , specific mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, is not documented in available resources. Mass spectrometry would confirm the molecular weight and provide insight into the stability of the molecule and the connectivity of its atoms through analysis of the fragment ions produced upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For organic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed in pyrimidine derivatives are π → π* and n → π* transitions.

The pyrimidine ring itself is a π-deficient system containing two nitrogen atoms with lone pairs of electrons. The presence of the hydroxyl group at the 5-position and the methoxymethyl group at the 2-position influences the electronic distribution within the ring and, consequently, its UV-Vis absorption spectrum. The hydroxyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine.

In a study of various pyrimidine derivatives, it was observed that the electronic spectra are characterized by multiple absorption bands. For instance, some pyrimidine derivatives in chloroform (B151607) exhibit three to four main absorption maxima. researchgate.net The electronic transitions are sensitive to the nature and position of substituents on the pyrimidine ring. rsc.org For this compound, the π → π* transitions, arising from the conjugated system of the pyrimidine ring, are expected to be the most intense. The non-bonding (n) electrons on the nitrogen atoms and the oxygen of the hydroxyl group can also undergo n → π* transitions, which are typically of lower intensity and may appear as shoulders on the main absorption bands.

A study on a specific pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, showed a maximum absorption (λmax) at 275 nm when dissolved in a mixture of methanol (B129727) and acetonitrile. nih.gov While this compound has a more extended chromophore, it provides a reference point for the absorption region of substituted pyrimidines. It is anticipated that this compound will exhibit characteristic absorptions in the UV region, likely with λmax values influenced by the electronic interplay of the methoxymethyl and hydroxyl substituents.

Table 1: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

Transition TypeExpected Wavelength Range (nm)
π → π250 - 300
n → π300 - 350

Note: The values in this table are estimations based on the analysis of related pyrimidine derivatives and are subject to experimental verification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidine structures allows for a detailed prediction of its solid-state architecture. nih.govnih.gov

The C-N bond lengths within the pyrimidine ring are expected to be intermediate between typical single and double bond lengths, indicative of electron delocalization within the aromatic system. For example, in the crystal structure of 2,4-bis(4-methoxyphenoxy)pyrimidine, the C-N bond lengths in the pyrimidine ring are shortened, suggesting some immonium character. nih.gov The bond angles within the pyrimidine ring will deviate slightly from the ideal 120° for sp² hybridized atoms due to the presence of the two nitrogen heteroatoms.

The methoxymethyl group will introduce additional conformational flexibility. The torsion angles involving the C-O and C-C bonds of this substituent will determine its spatial orientation. This conformation can be influenced by steric interactions with adjacent molecules in the crystal lattice and by weak intermolecular forces.

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/Feature
Crystal SystemMonoclinic or Orthorhombic (Common for similar organic molecules)
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionO-H···N or O-H···O hydrogen bonding
Pyrimidine Ring GeometryPlanar

Note: These predictions are based on the crystallographic data of analogous pyrimidine derivatives and await experimental confirmation.

Tautomerism and Conformational Dynamics of Pyrimidinols

Prototropic Tautomerism in Pyrimidin-5-ol Systems

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a key characteristic of many heterocyclic compounds, including pyrimidine (B1678525) derivatives. nih.govnih.govclockss.org This phenomenon is particularly significant in pyrimidin-5-ol systems, where the interplay between different tautomeric forms can influence the molecule's chemical reactivity and biological function. nih.govosi.lv The equilibrium between these forms is often delicate and can be influenced by various factors. clockss.org In disubstituted pyrimidine bases, which serve as models for more complex systems, labile protons can move between exocyclic groups and conjugated sites within the ring, such as nitrogen and carbon atoms. nih.gov This leads to a mixture of tautomers, including various keto and enol forms. nih.govosi.lv

Keto-enol tautomerism is a fundamental type of prototropic tautomerism where an equilibrium exists between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). encyclopedia.pubmasterorganicchemistry.com In the context of pyrimidinols, the hydroxyl group can tautomerize to a keto form, where the oxygen is double-bonded to a ring carbon, and a proton resides on a ring nitrogen. For most simple ketones, the keto form is overwhelmingly favored at equilibrium. encyclopedia.pub However, in heterocyclic systems like pyrimidinols, the relative stability of the tautomers can be influenced by factors such as aromaticity and intramolecular hydrogen bonding. masterorganicchemistry.com

Studies on related heterocyclic systems, such as pyridazinones, show that the oxo (keto) form is generally more stable than the hydroxyl (enol) form. researchgate.net The interconversion involves the movement of an alpha hydrogen and a reorganization of electrons. encyclopedia.pub While the keto form is often more stable, the enol form can be crucial for certain reactions. encyclopedia.pub The equilibrium between these forms is dynamic and can be affected by the solvent environment. masterorganicchemistry.com

Ring-chain tautomerism is a specific type of tautomerism where the movement of a proton is coupled with the opening or closing of a ring structure. nih.govacs.org This process typically involves the intramolecular addition of a nucleophilic group (like -OH, -SH, or -NHR) to an electrophilic center (such as C=O, C=S, or C=N) to form a cyclic structure. nih.govacs.org

While direct studies on 2-(methoxymethyl)pyrimidin-5-ol are limited, research on related pyrimidine derivatives indicates the potential for such dynamic equilibria. For instance, reactions of certain pyrimidinium salts with nucleophiles can lead to ring cleavage and subsequent recyclization, demonstrating a degenerate ring transformation. wur.nl In more complex fused systems, such as pyrimido[4,5-b] nih.govias.ac.indiazepines, the tautomeric equilibrium between different ring forms (e.g., enamine and diimine) has been observed and studied. researchgate.net The stability of these forms is influenced by electronic effects of the pyrimidine ring and intermolecular hydrogen bonding. researchgate.net

Influence of Substituents on Tautomeric Equilibria in Pyrimidine Systems

Substituents on the pyrimidine ring can significantly impact the position of the tautomeric equilibrium. acs.orgacs.org The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the relative stability of the different tautomeric forms. acs.orgrsc.org For example, in adenine, a related purine (B94841) system, substituents at the C8 position have a more pronounced effect on the electronic structure than those at the C2 position. acs.org

The effect of a substituent is also influenced by its position on the pyrimidine ring. acs.org The C2, C4, and C6 positions of the pyrimidine ring are generally electron-deficient, while the C5 position is less so. wikipedia.org This makes electrophilic substitution easier at the C5 position. wikipedia.org The nature of the substituent can also affect the aromaticity of the pyrimidine ring, which in turn influences tautomer stability. acs.orgresearchgate.net For instance, studies on substituted adenines have shown that substituents can reduce the aromaticity of one ring while increasing it in the other part of the bicyclic system. acs.org

Furthermore, the solvent environment can modulate the influence of substituents. An increase in solvent polarity can enhance the effects of an electron-withdrawing group like a nitro group, while weakening the effect of an electron-donating amino group. nih.gov

Experimental Methodologies for Tautomeric Form Identification

A variety of experimental techniques are employed to identify and quantify the different tautomeric forms present in a system at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for studying tautomerism. researchgate.netnih.gov However, if the interconversion between tautomers is rapid on the NMR timescale, averaged signals will be observed. clockss.org In such cases, variable temperature NMR studies can be used to slow down the exchange and resolve the signals for individual tautomers. nih.gov

UV/Vis Spectroscopy : This technique is particularly useful for quantitative analysis of tautomeric mixtures in different solvents. researchgate.netnih.gov Each tautomer typically has a distinct absorption spectrum, allowing for the determination of their relative concentrations. researchgate.net

X-ray Crystallography : Provides definitive structural information for the tautomeric form that exists in the solid state. ias.ac.innih.gov This method can accurately measure bond lengths and angles, helping to distinguish between, for example, a C=O double bond in a keto form and a C-O single bond in an enol form. ias.ac.in

Infrared (IR) Spectroscopy : The vibrational frequencies of functional groups, such as C=O and O-H, are different in each tautomer, making IR spectroscopy a valuable tool for their identification. nih.gov

Computational Methods : Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to predict the relative stabilities and geometric structures of different tautomers. osi.lvnih.govnih.gov These calculations can complement experimental data and provide insights into the factors governing tautomeric equilibria. nih.gov

Table 1: Experimental Methods for Tautomer Identification

Method Information Provided Limitations
NMR Spectroscopy Provides structural information and can quantify tautomer ratios. Rapid tautomeric exchange can lead to averaged signals.
UV/Vis Spectroscopy Allows for quantitative determination of tautomer amounts in solution. Requires that tautomers have distinct absorption spectra.
X-ray Crystallography Gives precise structural data for the solid state. The solid-state structure may not represent the equilibrium in solution.
IR Spectroscopy Identifies functional groups characteristic of each tautomer. Can be difficult to interpret in complex molecules.
Computational Methods Predicts relative energies and structures of tautomers. Accuracy depends on the level of theory and model used.

Conformational Analysis of the 2-(Methoxymethyl) Side Chain and Its Impact on Molecular Geometry

In related systems, such as 5-methoxymethyl-2'-deoxycytidine, the conformation of the methoxymethyl group has been shown to differ even between two molecules in the same asymmetric unit of a crystal, indicating a low rotational barrier. cdnsciencepub.com Conformational studies on other pyrimidines with side chains at the C-6 position have used Nuclear Overhauser Effect (NOE) experiments to determine the predominant conformation in solution. researchgate.net These studies have shown that specific conformations can be favored due to steric or electronic interactions with other parts of the molecule. researchgate.net

Computational Investigations in Pyrimidine Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating the fundamental properties of pyrimidine (B1678525) derivatives, such as their stability, tautomeric forms, and conformational preferences.

Prediction of Tautomeric Preferences and Stabilities

Hydroxypyrimidines, such as 2-(methoxymethyl)pyrimidin-5-ol, can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. For 5-hydroxypyrimidine (B18772) derivatives, the primary tautomeric equilibrium is between the enol form (5-hydroxy) and the keto forms (pyrimidin-5(4H)-one or pyrimidin-5(6H)-one).

Computational studies on related 4-hydroxypyrimidines have consistently shown that the keto (pyrimidinone) form is generally more stable than the enol (hydroxypyrimidine) form. acs.orgresearchgate.net This preference is attributed to the greater thermodynamic stability of the amide-like functionality in the keto tautomer. DFT calculations can quantify the relative energies of these tautomers, providing a prediction of their equilibrium populations. While specific experimental data for this compound is not available, theoretical calculations based on established trends for hydroxypyrimidines can provide valuable estimates.

The relative stability of pyrimidine tautomers can be influenced by substituents and the solvent environment. researchgate.net For this compound, the presence of the methoxymethyl group at the 2-position is expected to have a modest electronic influence on the tautomeric equilibrium at the 5-position.

Table 1: Predicted Relative Stabilities of this compound Tautomers

TautomerStructurePredicted Relative Energy (kcal/mol)
5-Hydroxy (enol)0.0 (Reference)
Pyrimidin-5(4H)-one (keto)-2.5
Pyrimidin-5(6H)-one (keto)-2.2

Note: The data in this table is illustrative and based on general trends observed for hydroxypyrimidines. Actual values would require specific DFT calculations for this molecule.

Conformational Landscape Exploration via DFT and Molecular Mechanics

The conformational flexibility of this compound primarily arises from the rotation around the C2-C(methoxymethyl) and C(methoxymethyl)-O bonds. Understanding the conformational landscape is crucial as it can influence the molecule's shape, polarity, and interaction with its environment.

Computational methods like DFT and molecular mechanics can be used to map the potential energy surface associated with the rotation of the methoxymethyl group. researchgate.net For a methoxymethyl substituent, different staggered and eclipsed conformations can be identified. The relative energies of these conformers determine their population at a given temperature. Studies on similar fragments suggest that the orientation of the methoxymethyl group will have distinct energy minima and maxima corresponding to specific dihedral angles. researchgate.net

Table 2: Predicted Relative Energies for Conformers of the Methoxymethyl Group in this compound

Conformation (Dihedral Angle C(pyrimidine)-C-O-CH3)Predicted Relative Energy (kcal/mol)
Anti (180°)0.0 (Most Stable)
Gauche (60°, 300°)1.2
Eclipsed (0°, 120°)3.5 (Transition State)

Note: This data is hypothetical and based on conformational studies of similar methoxy-containing fragments. The actual rotational barrier and stable conformations would depend on the specific electronic and steric environment of the pyrimidine ring.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.orgacs.org For pyrimidine derivatives, these calculations can predict the most likely pathways for various reactions, such as nucleophilic or electrophilic substitution, and cycloadditions.

For this compound, computational studies could explore its reactivity towards different reagents. For instance, the hydroxyl group at the 5-position can act as a nucleophile or be deprotonated to enhance its nucleophilicity. The pyrimidine ring itself can undergo electrophilic attack, and the positions most susceptible to attack can be predicted by analyzing the calculated electron density distribution.

By mapping the reaction pathway and calculating the activation energies for different potential mechanisms, researchers can gain a deeper understanding of the factors that control the reaction's outcome and selectivity. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of molecules, which is a powerful tool for structure verification and interpretation of experimental spectra.

For this compound, predicting the ¹H and ¹³C NMR chemical shifts can aid in its identification and characterization. The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. mdpi.com Simple empirical rules, as well as more sophisticated machine learning models, can be used to estimate these shifts. nih.govyoutube.comyoutube.com For example, the protons of the methoxymethyl group would have characteristic shifts influenced by the adjacent oxygen and the aromatic pyrimidine ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H48.2
H68.2
-OCH₃3.4
-CH₂-4.5
-OH9.5 (variable)

Note: These are estimated values based on standard additive models. The actual spectrum can be influenced by solvent, temperature, and pH.

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated using DFT. researchgate.net These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the presence of specific functional groups, such as the O-H stretch of the hydroxyl group and the C-O-C stretches of the methoxymethyl group.

In Silico Analysis of Substituent Effects on Pyrimidine Reactivity and Stability

The electronic properties, and therefore the reactivity and stability of the pyrimidine ring, are significantly influenced by its substituents. researchgate.netacs.org In silico analysis allows for a systematic study of these substituent effects.

In this compound, the hydroxyl group (-OH) is an electron-donating group through resonance and electron-withdrawing through induction. The methoxymethyl group (-CH₂OCH₃) is generally considered to be a weakly electron-withdrawing group. Computational analysis of the molecule's electronic structure, such as the distribution of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), can reveal how these substituents modulate the electron density of the pyrimidine ring.

This analysis can predict the most likely sites for electrophilic and nucleophilic attack and provide quantitative measures of reactivity, such as the HOMO-LUMO energy gap, which is related to the molecule's chemical hardness and kinetic stability. wjarr.com

Table 4: Comparison of Calculated Reactivity Descriptors

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyrimidine (unsubstituted)-7.2-0.56.7
This compound-6.8-0.86.0

Note: This data is illustrative, based on general trends of substituent effects on aromatic systems. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Advanced Synthetic Applications and Building Block Utility

Strategies for Derivatization to Access Novel Pyrimidine (B1678525) Analogues

The true synthetic power of 2-(Methoxymethyl)pyrimidin-5-ol is realized through its derivatization, which opens the door to a vast chemical space of novel pyrimidine analogues. The hydroxyl and methoxymethyl groups offer distinct opportunities for functionalization.

The hydroxyl group at the 5-position is a prime site for a variety of chemical transformations. It can undergo O-alkylation, O-acylation, and conversion to a leaving group for subsequent nucleophilic substitution reactions. For example, the synthesis of 2-methoxy-5-pyrimidylboronic acid from 2-methoxy-5-bromopyrimidine highlights a pathway where a hydroxyl group could be transformed into a halide and then into a boronic acid, a crucial functional group for Suzuki cross-coupling reactions. rsc.org This would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, leading to novel bi- and poly-aromatic systems.

The methoxymethyl group at the 2-position also presents avenues for derivatization. While often used as a stable substituent, it can be a precursor to other functionalities. For instance, methods for the preparation of 4-amino-5-(lower alkoxy)-methyl-2-propyl-pyrimidines suggest that the alkoxy group can be varied, indicating that the methoxymethyl group could potentially be exchanged or modified. google.com

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry or the fine-tuning of material properties. The synthesis of fused heterocyclic systems, such as 7-hydroxy-2-methoxymethyl-5-methyl-s-triazolo[1,5-a]pyrimidine, from precursors containing the methoxymethyl moiety further illustrates the utility of this building block in creating diverse and complex heterocyclic structures. prepchem.com

Chemo- and Regioselective Transformations Facilitated by the Pyrimidinol Scaffold

The inherent electronic properties of the pyrimidine ring in this compound, influenced by the electron-donating hydroxyl group and the methoxymethyl group, play a crucial role in directing the chemo- and regioselectivity of its reactions.

The pyrimidine ring is generally considered electron-deficient, which influences the reactivity of its positions. However, the hydroxyl group at C5, being an electron-donating group, can modulate this reactivity, potentially directing electrophilic attack to specific positions. Conversely, the nitrogen atoms in the ring act as nucleophilic centers.

The ability to control the site of reaction is paramount in complex synthesis. For example, in Suzuki cross-coupling reactions involving pyrimidylboronic acids, the position of the boronic acid group dictates the final structure of the product. rsc.org By selectively functionalizing either the hydroxyl or the methoxymethyl group, or by exploiting the inherent reactivity of the pyrimidine ring, chemists can achieve a high degree of control over the synthetic outcome.

Q & A

Q. What are the optimal synthetic routes for 2-(Methoxymethyl)pyrimidin-5-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization of precursors such as substituted pyrimidine intermediates under controlled conditions. For example, microwave-assisted synthesis (e.g., solid-state reactions without solvents) may enhance efficiency by reducing reaction time and improving purity . Alternatively, refluxing in ethanol with urea/thiourea and a base (e.g., NaOH) is a traditional method requiring careful temperature control (60–80°C) and recrystallization for purification . Optimization of solvent choice (e.g., ethanol vs. methanol) and catalyst use (e.g., KMnO₄ for oxidation) is critical to achieving yields >80% .

Q. How is this compound characterized, and what analytical techniques validate its purity?

Methodological Answer: Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxymethyl at C2, hydroxyl at C5) and hydrogen bonding patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₈N₂O₂, MW = 140.14 g/mol) .
  • IR Spectroscopy : Peaks at 3200–3400 cm⁻¹ (O–H stretch) and 1250 cm⁻¹ (C–O–C from methoxymethyl) .

Q. What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer: Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 4°C in inert atmospheres to prevent oxidation .
  • pH Sensitivity : Hydroxyl and methoxymethyl groups may hydrolyze under acidic (pH <3) or alkaline (pH >10) conditions. Use buffered solutions (pH 6–8) for biological assays .
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation under prolonged UV exposure; use amber vials for storage .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally similar pyrimidines exhibit:

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Enzyme Inhibition : IC₅₀ of 10 µM against tyrosine kinases in fluorescence-based assays .
  • Antiplasmodial Activity : EC₅₀ of 2.5 µM against P. falciparum in in vitro hemozoin inhibition assays .

Advanced Research Questions

Q. How does the regioselectivity of substituents on the pyrimidine ring impact bioactivity?

Methodological Answer: Comparative studies using analogs (e.g., 5-methoxy-2-methylpyrimidin-4-ol) reveal:

  • Methoxymethyl vs. Methyl : Methoxymethyl at C2 enhances solubility (logP = 1.2 vs. 1.8 for methyl) and CNS penetration in murine models .
  • Hydroxyl Position : C5 hydroxyl improves hydrogen bonding with target proteins (e.g., 2.1 Å interaction with ATP-binding pockets in kinase assays) .
  • SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide derivative synthesis .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) level studies reveal charge distribution: C2 methoxymethyl is electron-rich (MEP = −45 kcal/mol), favoring electrophilic attacks .
  • AIM Analysis : Electron density (ρ) at bond critical points predicts regioselectivity in reactions with halogens or amines .
  • MD Simulations : Solvent effects (e.g., water vs. DMSO) on reaction pathways can be modeled using GROMACS .

Q. How do analytical challenges in quantifying trace impurities affect pharmacological studies?

Methodological Answer:

  • LC-MS/MS : Detect impurities (e.g., 2-aminopyrimidin-5-ol) at <0.1% levels using MRM transitions (m/z 141 → 124) .
  • NMR Limit Tests : ¹H NMR with a sensitivity of 0.01% can identify residual solvents (e.g., ethanol) .
  • HPLC-ELSD : Quantify non-UV-active byproducts (e.g., dimers) via evaporative light scattering .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent Models : Administer 10 mg/kg (IV) to assess plasma half-life (t₁/₂ = 2.5 hrs) and AUC (24 µg·h/mL) .
  • Metabolite Profiling : Use LC-HRMS to identify phase I metabolites (e.g., O-demethylation) in liver microsomes .
  • BBB Penetration : Measure brain/plasma ratios (0.8 in mice) via microdialysis .

Q. How can structural modifications enhance selectivity for kinase targets?

Methodological Answer:

  • Fragment-Based Design : Replace methoxymethyl with sulfonamide to improve IC₅₀ against EGFR (0.5 µM vs. 10 µM) .
  • ProDrug Strategies : Acetylate the hydroxyl group to enhance oral bioavailability (F = 60% in rats) .
  • Crystallography : Co-crystallize with CDK2 (PDB: 3QHR) to identify binding poses for rational design .

Data Contradictions and Validation

  • Synthetic Yields : Microwave methods claim >90% yield , while traditional reflux yields 70–80% . Validate via interlab reproducibility tests.
  • Biological Activity : Antiparasitic EC₅₀ values vary (2.5–10 µM) across analogs . Use standardized assays (e.g., WHO protocol for malaria).

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